
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is a chemical compound with a unique structure that includes a hexahydroisobenzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retronecine: A pyrrolizidine alkaloid with a similar ring structure.
Grundmann’s ketone: Known for its antibacterial action against Helicobacter pylori.
Uniqueness
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is unique due to its specific phenyl substitution and hexahydroisobenzofuran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(1R,7aR)-1-phenyl-1,4,5,6,7,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C14H16O/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-3,6-7,10,13-14H,4-5,8-9H2/t13-,14+/m1/s1 |
Clé InChI |
OZEIXYZJNKWDTE-KGLIPLIRSA-N |
SMILES isomérique |
C1CCC2=CO[C@H]([C@@H]2C1)C3=CC=CC=C3 |
SMILES canonique |
C1CCC2=COC(C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


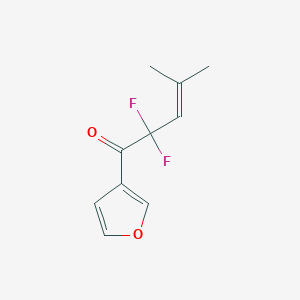
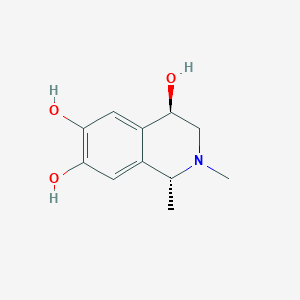
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
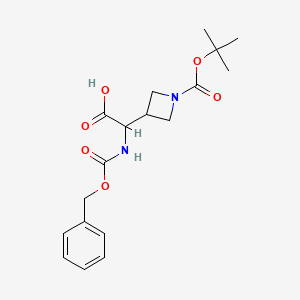
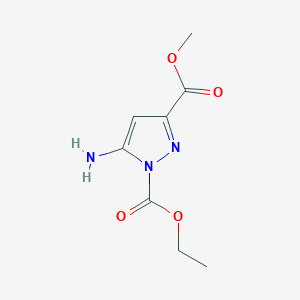

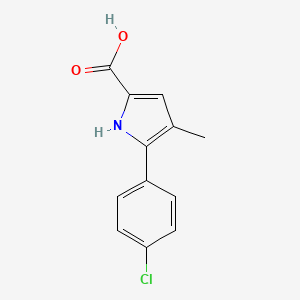
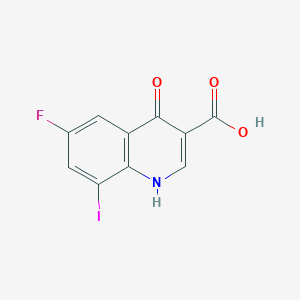
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
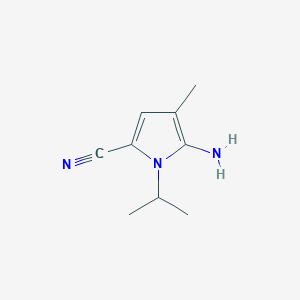
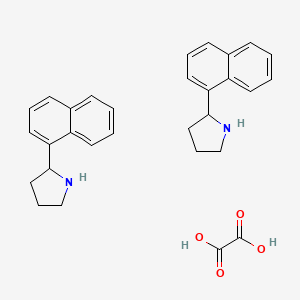
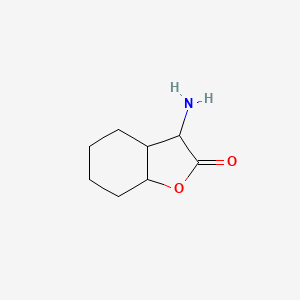
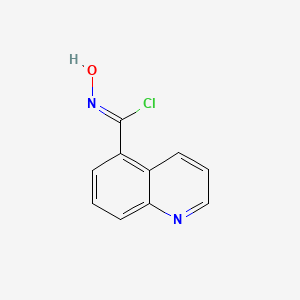
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
